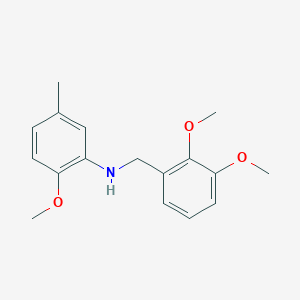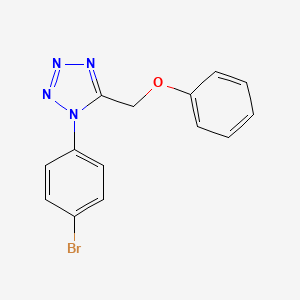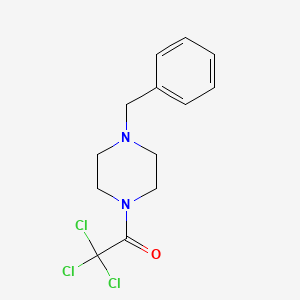![molecular formula C24H18O5 B5695465 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as MPEP, is a chemical compound that belongs to the class of allosteric modulators of metabotropic glutamate receptors (mGluRs). It was first synthesized in 1997 by a group of researchers led by David J. A. Brown at the University of Bath in the United Kingdom. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where glutamate binds and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Fragile X syndrome, autism, and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease and the rewarding effects of drugs of abuse such as cocaine and alcohol. However, this compound has also been shown to have some limitations in the laboratory experiments.
実験室実験の利点と制限
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several advantages in laboratory experiments. It is highly selective for mGluR5 and does not affect other glutamate receptors. It has good pharmacokinetic properties and can penetrate the blood-brain barrier, making it suitable for studying the central nervous system. However, this compound has some limitations in laboratory experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO, which can affect the bioactivity of the compound. It also has some off-target effects on other receptors such as adenosine A1 receptors, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is to study the role of mGluR5 in other physiological and pathological processes such as pain, inflammation, and cancer. Finally, it is important to continue to study the pharmacokinetic and pharmacodynamic properties of this compound and other mGluR5 antagonists to optimize their therapeutic potential.
合成法
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxychalcone. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form this compound. The purity of the final product is typically verified by various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively inhibit the activity of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain. This compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, autism, schizophrenia, Parkinson's disease, and addiction.
特性
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVXDCUDZWDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)

![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)

![N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide](/img/structure/B5695478.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)